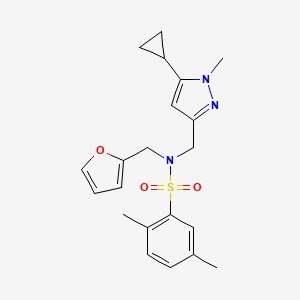
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that incorporates multiple structural motifs, including a pyrazole ring and a sulfonamide group. This compound is of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O3S with a molecular weight of approximately 396.49 g/mol. The structure features a central pyrazole ring substituted with cyclopropyl and furan groups, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. The specific compound under consideration has been evaluated for its potential as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound likely binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
- Interaction with Cellular Pathways : Pyrazole derivatives can influence various signaling pathways related to cell proliferation and apoptosis, contributing to their antitumor effects.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of pyrazole-containing compounds in various biological contexts:
- Anti-inflammatory Studies : A series of sulfonamide-containing pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. Notably, several compounds showed promising selectivity for COX-2 over COX-1, suggesting a favorable side effect profile for anti-inflammatory applications .
- Antimicrobial Activity : In vitro studies demonstrated that certain pyrazole derivatives possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. These findings indicate the potential for developing new antibiotics based on this scaffold .
- Antitumor Activity : Research into the antitumor properties revealed that some pyrazole derivatives could induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic markers such as caspases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Cyclopropyl Substitution | Enhances potency against COX enzymes |
| Furan Group Inclusion | Improves solubility and bioavailability |
| Sulfonamide Linkage | Essential for interaction with target proteins |
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15-6-7-16(2)21(11-15)28(25,26)24(14-19-5-4-10-27-19)13-18-12-20(17-8-9-17)23(3)22-18/h4-7,10-12,17H,8-9,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYHHVWLQWINNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(CC2=CC=CO2)CC3=NN(C(=C3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














